Naphtho[1,2-h]cinnoline
CAS No.:
Cat. No.: VC17623922
Molecular Formula: C16H10N2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
![Naphtho[1,2-h]cinnoline -](/images/structure/VC17623922.png)
Specification
Molecular Formula | C16H10N2 |
---|---|
Molecular Weight | 230.26 g/mol |
IUPAC Name | naphtho[1,2-h]cinnoline |
Standard InChI | InChI=1S/C16H10N2/c1-2-4-13-11(3-1)5-8-15-14(13)7-6-12-9-10-17-18-16(12)15/h1-10H |
Standard InChI Key | BFGAQXSDIXLRIK-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3N=NC=C4 |
Introduction
Structural Characteristics and Tautomerism
Core Architecture
Naphtho[1,2-h]cinnoline consists of a naphthalene ring fused to a pyridazine (cinnoline) system, with the fusion occurring between the 1 and 2 positions of the naphthalene and the h-position of the cinnoline. This arrangement creates a planar, conjugated π-system that influences its electronic absorption and emission properties. The molecular geometry predisposes the compound to exhibit tautomerism, a feature well-documented in simpler cinnoline derivatives .
Tautomeric Equilibria
Analogous to benzo[de]cinnolines, naphtho[1,2-h]cinnoline likely exists in equilibrium between neutral and zwitterionic tautomers (Figure 1). Theoretical calculations on benzo[de]cinnoline derivatives suggest that the zwitterionic form, stabilized by aromaticity and solvation effects, dominates in polar solvents . For naphtho[1,2-h]cinnoline, the extended conjugation may further stabilize charge-separated forms, potentially enhancing its dipole moment and solubility in polar media.
Synthetic Methodologies
Cyclization Strategies
The synthesis of naphtho[1,2-h]cinnoline can be inferred from methods used for benzo[de]cinnolines and indeno-fused analogs . Key approaches include:
Hydrazine-Mediated Cyclization
Reaction of naphthalene-1,2-diones with hydrazine derivatives forms the cinnoline core. For example, 1,2-naphthoquinone treated with methylhydrazine yields 3-methyl-naphtho[1,2-h]cinnoline, analogous to the synthesis of 3-methyl-benzo[de]cinnoline .
Electrophilic Aromatic Substitution
Nitration and halogenation of preformed cinnoline nuclei enable functionalization. In benzo[de]cinnolines, nitration occurs preferentially at positions 7 and 9 due to electronic directing effects . Naphtho[1,2-h]cinnoline’s extended π-system may shift electrophilic attack to peri positions (e.g., 5 or 8), though experimental validation is needed.
Oxidation and Functional Group Interconversion
Oxidation of dihydro precursors, as demonstrated for indeno[6,7,1-def]cinnolines, provides access to aromatic systems. For instance, treatment of 6,7-dihydro-1H-indeno[6,7,1-def]cinnoline with chloranil yields the dehydrogenated product . Applied to naphtho analogs, this strategy could generate fully conjugated systems.
Spectroscopic and Electronic Properties
UV-Vis Absorption
Reactivity and Functionalization
Nitration and Sulfonation
Electrophilic substitution reactions follow patterns observed in simpler cinnolines. Nitration of 3-methyl-6,7-dihydro-1H-indeno[6,7,1-def]cinnoline with nitric acid yields mono- and dinitro derivatives . Similar conditions applied to naphtho[1,2-h]cinnoline may produce nitro compounds at positions 5 or 8, though steric effects from the naphthalene moiety could alter regioselectivity.
Alkylation and Acylation
Challenges and Future Directions
Synthetic Accessibility
Current methods for naphtho[1,2-h]cinnoline synthesis suffer from low yields (≈30–50%) and require harsh conditions. Development of catalytic cyclization protocols, potentially using transition metals like palladium, could improve efficiency.
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